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molecular formula C16H27NO2 B099705 1-DODECYL-PYRROLE-2,5-DIONE CAS No. 17616-03-4

1-DODECYL-PYRROLE-2,5-DIONE

Cat. No. B099705
M. Wt: 265.39 g/mol
InChI Key: SJLLJZNSZJHXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780546

Procedure details

A glass flask having an inner volume of 3 liters was fitted with a theremometer, a stirrer and a water separater. This reactor was charged with 240 g of a xylene solution containing 120 g of maleic anhydride. Then, a solution of 220 g of dodecylamine in 1880 g of xylene was added thereto gradually and piecemeal at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 0.672 g of p-methoxyphenol, and 0.05 g of zinc acetate added thereto were heated at 150° C. for four hours to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C., washed with 400 ml of water, and separated into a water layer and a xylene layer. The xylene layer was filtered to effect removal of insolubles. The xylene layer now free from insolubles was distilled to expel xylene. Consequently there was obtained 260 g of slightly impure N-dodecyl maleimide. It was found to have purity of 91.2% by weight, indicating the yield thereof to be 75.3 mol % based on dodecylamine.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
1880 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65.4 g
Type
reactant
Reaction Step Three
Quantity
0.672 g
Type
reactant
Reaction Step Three
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Quantity
240 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].P(=O)(O)(O)O.COC1C=CC(O)=CC=1>C1(C)C(C)=CC=CC=1.C([O-])(=O)C.[Zn+2].C([O-])(=O)C.O>[CH2:8]([N:20]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:5.6.7|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
1880 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
65.4 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0.672 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
0.05 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Four
Name
Quantity
240 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 3 liters was fitted with a theremometer, a stirrer
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Thereafter, the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 30° C.
WASH
Type
WASH
Details
washed with 400 ml of water
CUSTOM
Type
CUSTOM
Details
separated into a water layer
FILTRATION
Type
FILTRATION
Details
The xylene layer was filtered
CUSTOM
Type
CUSTOM
Details
removal of insolubles
DISTILLATION
Type
DISTILLATION
Details
The xylene layer now free from insolubles was distilled

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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